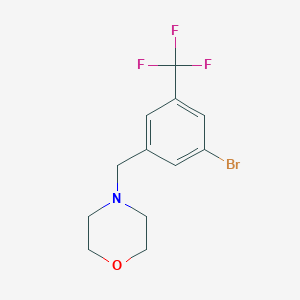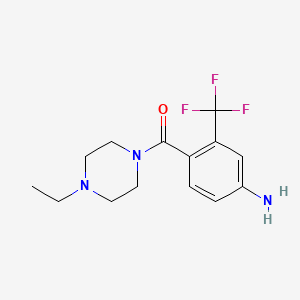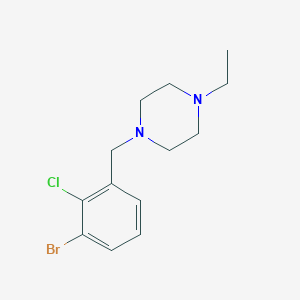
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine is a synthetic organic compound characterized by the presence of a benzyl group substituted with bromine and chlorine atoms, attached to a piperazine ring with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzyl chloride and 4-ethylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-2-chlorobenzyl chloride is added to a solution of 4-ethylpiperazine in the chosen solvent, followed by the addition of the base. The mixture is then heated under reflux for several hours to complete the reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted benzyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzyl alcohols or carboxylic acids.
Reduction Products: Reduction typically yields the corresponding benzyl amine derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets: Potential targets include microbial enzymes, cancer cell receptors, or other biomolecules.
Pathways Involved: The exact pathways can vary, but may involve disruption of cell membrane integrity, inhibition of DNA synthesis, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine
- 1-(3-Bromo-2-chloro-benzyl)-4-phenyl-piperazine
- 1-(3-Bromo-2-chloro-benzyl)-4-isopropyl-piperazine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the piperazine ring (ethyl, methyl, phenyl, isopropyl).
- Chemical Properties: These structural variations can lead to differences in reactivity, solubility, and stability.
- Biological Activity: The biological activity can also vary, with each compound potentially exhibiting different levels of efficacy and selectivity in various applications.
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.
Propriétés
IUPAC Name |
1-[(3-bromo-2-chlorophenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2/c1-2-16-6-8-17(9-7-16)10-11-4-3-5-12(14)13(11)15/h3-5H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGESHBUPEYUNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)

![Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride](/img/structure/B8123347.png)
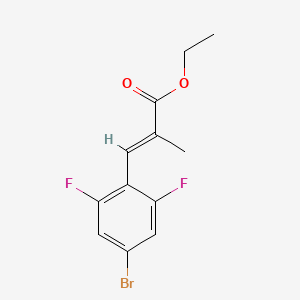
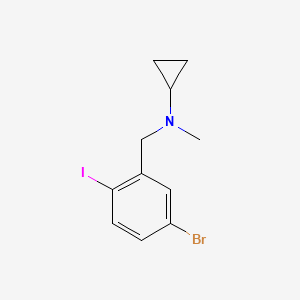


![4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123372.png)
